![molecular formula C19H24ClN5O4 B6485404 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2-methylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 899972-65-7](/img/structure/B6485404.png)
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2-methylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
The compound “7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2-methylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there is no direct information on the synthesis of this exact compound, there are related compounds that have been synthesized. For instance, a simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, a halogenated salicylanilide used as an efficient anthelmintic in sheep and cattle, has been reported . Another study discusses the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available resources .properties
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O4/c1-11(2)8-21-18-22-16-15(17(27)23-19(28)24(16)3)25(18)9-13(26)10-29-14-6-4-12(20)5-7-14/h4-7,11,13,26H,8-10H2,1-3H3,(H,21,22)(H,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDWPSDDPFNTMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione |
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